![molecular formula C23H22N4O5S B6526261 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893928-14-8](/img/structure/B6526261.png)
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13109099 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the thieno[3,4-c]pyrazole core and the presence of various functional groups, suggest a wide range of pharmacological properties.
Structural Characteristics
The compound can be characterized by its molecular formula C23H22N4O5S and its intricate structure which includes:
- A thieno[3,4-c]pyrazole moiety.
- An amide linkage that may enhance its biological activity.
- A methoxyphenyl substituent that could influence pharmacokinetics and binding affinity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity
- Preliminary studies suggest potential anticancer properties. In vitro evaluations have shown activity against various cancer cell lines, including leukemia and melanoma. A screening conducted under the National Cancer Institute (NCI) protocol revealed moderate sensitivity in certain leukemia lines at a concentration of 10 µM .
- Table 1 summarizes the anticancer activity observed in different cell lines:
Cell Line Type | Sensitivity Level |
---|---|
Leukemia (K-562) | Moderate |
Colon Cancer (HCT-15) | Low |
Melanoma (SK-MEL-5) | Low |
-
Anti-inflammatory Properties
- The compound's thienopyrazole structure suggests potential anti-inflammatory effects. Compounds in this class have been previously reported to exhibit such activities, although specific mechanisms for this compound are yet to be fully elucidated.
-
Analgesic Effects
- Given the structural similarities with known analgesics, further investigation into its pain-relieving properties is warranted.
The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as:
- Oxidizing agents (e.g., hydrogen peroxide)
- Reducing agents (e.g., lithium aluminum hydride)
These reactions require controlled conditions to optimize yield and purity.
Example Synthetic Route
A simplified synthetic pathway could involve:
- Formation of the thienopyrazole core through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Final assembly into the desired amide structure through coupling reactions.
Case Studies and Research Findings
Recent studies have focused on evaluating the anticancer efficacy of structurally related compounds. For instance:
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-32-18-9-7-16(8-10-18)26-12-15(11-21(26)28)23(29)24-22-19-13-33(30,31)14-20(19)25-27(22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQLYHAXLIBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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